2-Chloro-2'-deoxy-3,7-dideazaadenosine

Übersicht

Beschreibung

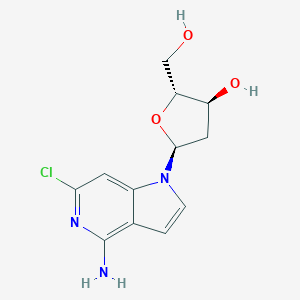

2-Chloro-2’-deoxy-3,7-dideazaadenosine is a synthetic nucleoside analog. It is structurally similar to deoxyadenosine but with modifications that include the replacement of a hydrogen atom with a chlorine atom at the 2-position and the removal of nitrogen atoms at the 3 and 7 positions.

Vorbereitungsmethoden

The synthesis of 2-Chloro-2’-deoxy-3,7-dideazaadenosine typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups of deoxyribose, followed by the introduction of the chlorine atom at the 2-position through chlorination reactions. The deaza modifications are achieved through specific substitution reactions that replace the nitrogen atoms with carbon atoms. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

2-Chloro-2’-deoxy-3,7-dideazaadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Anticancer Activity

2-CdA has shown remarkable effectiveness in treating hematological malignancies, especially:

- Hairy Cell Leukemia (HCL) : Clinical studies indicate that patients with HCL achieve a complete response with a single course of 2-CdA treatment. However, relapses are common as the disease is not eradicated completely .

- Chronic Lymphocytic Leukemia (CLL) : Approximately 40% of previously treated patients respond to 2-CdA, even after failing classical chemotherapy .

- Waldenström's Macroglobulinemia : Higher response rates (70-80%) are observed in patients treated de novo with 2-CdA .

Table 1: Efficacy of 2-CdA in Various Hematological Malignancies

| Disease Type | Response Rate (%) | Notes |

|---|---|---|

| Hairy Cell Leukemia | ~100 | Complete response but high relapse rate |

| Chronic Lymphocytic Leukemia | ~40 | Effective post-chemotherapy |

| Waldenström's Macroglobulinemia | ~70-80 | Higher efficacy in treatment-naive patients |

2. Immunosuppressive Properties

Beyond its anticancer applications, 2-CdA exhibits notable immunosuppressive effects. It is utilized in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) due to its ability to reduce lymphocyte populations effectively. This property helps mitigate graft-versus-host disease (GVHD), a common complication post-transplant .

Case Studies

Several case studies highlight the effectiveness of 2-CdA:

- Case Study 1 : A patient with refractory hairy cell leukemia underwent treatment with 2-CdA and achieved a complete remission after one cycle, although subsequent monitoring indicated a relapse within two years .

- Case Study 2 : In a cohort study involving CLL patients, those treated with 2-CdA showed partial responses lasting up to two years post-treatment, emphasizing the need for combination therapies to enhance long-term outcomes .

Recent Research Developments

Recent advancements in the synthesis and modification of nucleoside analogues have expanded the potential applications of compounds like 2-CdA. Research continues into enhancing its efficacy and reducing side effects through novel formulations and combination therapies .

Table 2: Recent Research Findings on Nucleoside Analogues

Wirkmechanismus

The mechanism of action of 2-Chloro-2’-deoxy-3,7-dideazaadenosine involves its incorporation into DNA, where it interferes with DNA synthesis and repair. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2’-deoxy-3,7-dideazaadenosine can be compared with other nucleoside analogs, such as:

2-Chloro-2’-deoxyadenosine:

Fludarabine: Another nucleoside analog used in cancer treatment, it differs in its specific modifications and clinical applications.

Biologische Aktivität

2-Chloro-2'-deoxy-3,7-dideazaadenosine (also known as 2-CdA) is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the context of cancer treatment and immunosuppression. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

2-CdA exerts its biological effects primarily through its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis. It is phosphorylated intracellularly to its active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerases. This results in the disruption of nucleotide metabolism and ultimately triggers apoptosis in both dividing and non-dividing cells.

Therapeutic Applications

1. Anticancer Activity

2-CdA has been extensively studied for its efficacy in treating various hematological malignancies. Notably, it has shown remarkable effectiveness against:

- Hairy Cell Leukemia : Achieving complete responses in most patients after a single course.

- Chronic Lymphocytic Leukemia (CLL) : Approximately 40% of previously treated patients show complete or partial responses.

- Waldenström's Macroglobulinemia : Some patients experience sustained responses beyond two years.

2. Immunosuppressive Properties

The compound is also recognized for its immunosuppressive activity, making it useful in transplant medicine and autoimmune disorders. It selectively targets lymphocytes, reducing their proliferation and activity without completely abrogating immune function.

Table 1: Summary of Biological Activities of 2-CdA

| Activity Type | Description | IC50 Values (nM) |

|---|---|---|

| Cytotoxicity | Induces apoptosis in lymphocytes and cancer cells | 16-20 (immature progenitors) 38 (mBFU-E) 56 (CFU-E) |

| Antileukemic | Effective in hairy cell leukemia, CLL, Waldenström's macroglobulinemia | Complete response in most cases |

| Immunosuppression | Reduces lymphocyte proliferation | Varies by cell type |

Case Studies

Several clinical trials have documented the efficacy of 2-CdA:

- Clinical Trial in Hairy Cell Leukemia : A study demonstrated that patients receiving 2-CdA achieved a complete response rate of over 90%, with minimal side effects compared to traditional therapies.

- Chronic Lymphocytic Leukemia Study : In a cohort of previously treated patients, about 40% experienced significant reductions in disease burden after treatment with 2-CdA, with some maintaining responses for extended periods.

- Immunosuppression in Transplant Patients : A trial involving kidney transplant recipients showed that those treated with 2-CdA had lower rates of acute rejection compared to control groups receiving standard immunosuppressive regimens.

Eigenschaften

IUPAC Name |

(2R,3S,5S)-5-(4-amino-6-chloropyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-7-6(12(14)15-10)1-2-16(7)11-4-8(18)9(5-17)19-11/h1-3,8-9,11,17-18H,4-5H2,(H2,14,15)/t8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYBVJUWVMTES-NGZCFLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150899 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114915-05-8 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114915058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.